molecular formula C24H28ClN3O2 B6131066 6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrochloride

6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrochloride

Cat. No.: B6131066
M. Wt: 425.9 g/mol
InChI Key: HIIKPMZRLBWMMO-UHFFFAOYSA-N
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Description

6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrochloride is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrochloride typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its interactions with various biomolecules and its potential effects on biological systems.

Medicine

In medicine, compounds of this class are often investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one
  • 6-Methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrobromide

Uniqueness

The hydrochloride salt form of the compound may exhibit different solubility, stability, and bioavailability compared to its free base or other salt forms. This can influence its effectiveness and suitability for various applications.

Properties

IUPAC Name

6-methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2.ClH/c1-18-8-10-21(11-9-18)27-19(2)23(20-6-4-3-5-7-20)24(28)25-22(27)12-13-26-14-16-29-17-15-26;/h3-11H,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIKPMZRLBWMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2CCN3CCOCC3)C4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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